NCGC00244536

Description

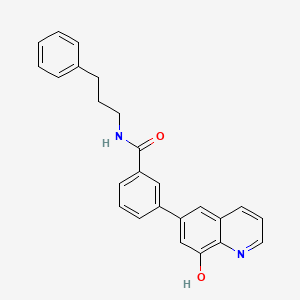

Structure

3D Structure

Properties

IUPAC Name |

3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKBXXGHEMXSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCGC00244536: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536, also known as B3, is a potent and selective small molecule inhibitor of the histone demethylase KDM4B (JMJD2B).[1][2][3][4] By directly targeting the catalytic activity of KDM4B, this compound modulates epigenetic regulation of gene expression, leading to anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its primary target, downstream signaling effects, and cellular consequences. Quantitative data are summarized, key experimental protocols are detailed, and signaling pathways are visualized to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of KDM4B

This compound functions as a direct inhibitor of KDM4B, a member of the KDM4/JMJD2 family of histone lysine demethylases.[1][5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone residues, thereby influencing chromatin structure and gene transcription.

Primary Target: The principal molecular target of this compound is the histone demethylase KDM4B.[5][6] It exhibits a strong inhibitory effect on KDM4B with a reported IC50 of approximately 10 nM.[1][2][3][4][7][8] The compound is also known to inhibit other KDM4 family members, such as KDM4A, KDM4C, and KDM4D, but with lower potency.[1] It demonstrates selectivity over other histone demethylases like KDM5A/JARID1 and LSD1.[1]

Molecular Interaction: this compound directly binds to the catalytic site of the KDM4 protein.[5][6] This binding event prevents the demethylation of its primary substrate, trimethylated histone H3 at lysine 9 (H3K9me3).[1] H3K9me3 is a well-established epigenetic mark associated with condensed, transcriptionally silent heterochromatin.[8] By inhibiting KDM4B, this compound effectively maintains the H3K9me3 mark, leading to the repression of downstream gene expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| KDM4B | ~10 nM | Biochemical Assay | [1][2][7][8] |

| KDM4A, KDM4C, KDM4D | Inhibited at 10 µM | Biochemical Assay | [1] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 | Reference |

| PC3 | Prostate Cancer (AR-negative) | < 1 µM (~40 nM) | [1][2] |

| DU145 | Prostate Cancer | < 1 µM | [1] |

| LNCaP | Prostate Cancer (AR-positive) | < 1 µM | [1][2] |

| VCaP | Prostate Cancer (AR-positive) | < 1 µM | [1][2] |

| C4-2 | Prostate Cancer | < 1 µM | [1] |

| MDA-MB-231 | Breast Cancer | Micromolar range | [2] |

| MCF-7 | Breast Cancer | Micromolar range | [2] |

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on KDM4B has significant downstream consequences on multiple signaling pathways implicated in cancer progression.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, KDM4 proteins are known co-activators of the androgen receptor (AR).[8] By inhibiting KDM4B, this compound suppresses the expression of AR-regulated genes.[8] This leads to a reduction in AR levels and inhibits the growth of both androgen-dependent and castration-resistant prostate cancer cells.[1]

Caption: this compound inhibits KDM4B, leading to increased H3K9me3 at AR target gene promoters, subsequent gene repression, and reduced cell proliferation.

BMYB-Regulated Gene Expression

This compound has been shown to suppress the expression of genes regulated by the transcription factor BMYB.[8] KDM4B can bind to BMYB to activate the transcription of cell cycle genes, including Polo-like kinase 1 (PLK1).[8] Inhibition of KDM4B by this compound blocks this interaction and leads to cell cycle arrest.[8]

Caption: this compound disrupts the KDM4B-BMYB interaction, leading to the downregulation of BMYB target genes and inhibition of cell cycle progression.

N-Myc Signaling in Neuroblastoma

In neuroblastoma, the N-Myc oncoprotein physically interacts with KDM4B and recruits it to the promoters of N-Myc target genes.[6][9] This recruitment is essential for the N-Myc signaling pathway.[6] KDM4B inhibition by compounds like this compound can disrupt this pathway, leading to reduced proliferation of neuroblastoma cells.[6]

Overriding the p53 Tumor Suppressor Pathway in Melanoma

A recent study in malignant melanoma demonstrated that inhibition of KDM4B by this compound can lead to an increase in global H3K9me3 levels and downregulation of cell cycle progression genes.[10] Interestingly, it was found to reduce p53 production by upregulating MDM2.[10] Despite the reduction in p53, this compound augmented apoptosis and senescence-induced cell death, suggesting it can override the p53-mediated tumor suppressor pathway.[10]

Experimental Protocols

In Vitro KDM4B Inhibition Assay

-

Principle: A biochemical assay to measure the enzymatic activity of recombinant KDM4B in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant human KDM4B is incubated with a biotinylated histone H3 peptide substrate and co-factors (α-ketoglutarate, ascorbic acid, and Fe(II)).

-

This compound is added at a range of concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of demethylated product is quantified, typically using a homogenous assay format such as AlphaLISA or TR-FRET, which detects the removal of the methyl group.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays

-

Principle: To determine the effect of this compound on the growth and viability of cancer cell lines.

-

Methodology (MTT Assay Example):

-

Cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (e.g., 0.1, 0.2, 1, 2.5, 5, 20 µM) or vehicle control (DMSO).[2]

-

After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

-

In Vivo Xenograft Tumor Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., PC3) are suspended in a suitable medium and injected subcutaneously into immunocompromised mice (e.g., SCID mice).[2]

-

Tumors are allowed to grow to a palpable size.[2]

-

Mice are randomized into treatment and control groups.

-

This compound (e.g., 20 mg/kg) is administered to the treatment group, often via subcutaneous injection or continuous delivery using an osmotic minipump.[1][2]

-

Tumor volume is measured regularly (e.g., every other day) using calipers.[2]

-

At the end of the study, tumors may be excised for histological and molecular analysis to assess apoptosis, necrosis, and target modulation.[2]

-

Caption: Workflow for evaluating the in vivo efficacy of this compound using a PC3 mouse xenograft model.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts through a well-defined epigenetic mechanism. Its potent and selective inhibition of KDM4B leads to the modulation of key oncogenic signaling pathways, including those driven by the androgen receptor and BMYB. The anti-proliferative and in vivo anti-tumor effects of this compound underscore the therapeutic potential of targeting KDM4B in various cancers. This technical guide provides a foundational understanding of its mechanism of action to support further research and development efforts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. This compound 2003260-55-5 | MCE [medchemexpress.cn]

- 5. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 6. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

NCGC00244536: A Potent and Selective KDM4B Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536 is a small molecule inhibitor targeting the histone demethylase KDM4B (also known as JMJD2B).[1] This compound has emerged as a valuable chemical probe for studying the biological roles of KDM4B and as a potential therapeutic agent in oncology, particularly in prostate and breast cancers. This compound exhibits potent enzymatic inhibition of KDM4B with a high degree of selectivity, leading to the suppression of cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its use.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is frequently implicated in the pathogenesis of cancer. The KDM4 subfamily, which includes KDM4A-D, specifically removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). KDM4B, in particular, is overexpressed in various malignancies, where it promotes oncogenic signaling pathways. This compound was identified as a potent inhibitor of KDM4B, offering a powerful tool to dissect the downstream consequences of KDM4B inhibition and to explore its therapeutic potential.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of KDM4B, binding to the enzyme's active site and blocking its demethylase activity.[2] The primary substrate of KDM4B is trimethylated H3K9 (H3K9me3), a histone mark associated with condensed chromatin and transcriptional repression. By inhibiting KDM4B, this compound prevents the removal of this repressive mark, leading to an accumulation of H3K9me3 at the promoter regions of KDM4B target genes. This, in turn, suppresses the expression of key oncogenes and cell cycle regulators, such as c-MYC and androgen receptor (AR), thereby inhibiting cancer cell growth and survival.[3]

Signaling Pathway

The signaling pathway involving KDM4B and its inhibition by this compound can be visualized as follows:

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) |

| KDM4B | 10 |

Table 2: Cellular Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer (AR-negative) | 0.04 |

| LNCaP | Prostate Cancer (AR-positive) | < 1 |

| VCaP | Prostate Cancer (AR-positive) | < 1 |

| DU145 | Prostate Cancer | < 1 |

| C4-2 | Prostate Cancer | < 1 |

| MDA-MB-231 | Breast Cancer | Micromolar range |

| MCF-7 | Breast Cancer | Micromolar range |

Table 3: Selectivity Profile

| Demethylase | Activity at 10 µM |

| KDM4A/JMJD2A | Inhibited |

| KDM4C/JMJD2C | Inhibited |

| KDM4D/JMJD2D | Inhibited |

| KDM5A/JARID1 | Not inhibited |

| LSD1 | Not inhibited |

Experimental Protocols

KDM4B In Vitro Inhibition Assay

This protocol describes a typical AlphaScreen-based assay to determine the IC50 of this compound against KDM4B.

Methodology:

-

Reagent Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

-

Reaction Mixture: In a 384-well plate, add KDM4B enzyme, biotinylated H3K9me3 peptide substrate, and the this compound dilution series.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add AlphaScreen donor and acceptor beads that recognize the demethylated product and the biotin tag, respectively.

-

Signal Reading: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a standard method to assess the effect of this compound on cancer cell proliferation using a CellTiter-Glo® luminescent assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Signal Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Tumor Model

The following provides a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[4]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC3) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, subcutaneously via an Alzet osmotic minipump) or a vehicle control.[4]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of KDM4B. Its ability to modulate histone methylation and suppress oncogenic gene expression makes it an invaluable research tool for elucidating the role of KDM4B in cancer biology. Furthermore, its demonstrated anti-proliferative and anti-tumor activities in preclinical models highlight its potential for further development as a therapeutic agent. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

NCGC00244536: A Potent KDM4B Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical compound NCGC00244536 (CAS Number: 2003260-55-5), a potent and selective inhibitor of the histone lysine demethylase KDM4B. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting histone demethylases.

Core Compound Information

This compound is a small molecule inhibitor that has demonstrated significant activity against KDM4B, an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1][2] By inhibiting KDM4B, this compound modulates gene expression through epigenetic mechanisms, leading to anti-proliferative effects in cancer cells.

| Property | Value | Reference |

| CAS Number | 2003260-55-5 | [1] |

| Synonyms | KDM4B Inhibitor B3 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [3] |

| Molecular Weight | 382.45 g/mol | [3] |

| Appearance | Light yellow to green yellow solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against KDM4B and demonstrates anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target/Cell Line | Assay Type | IC₅₀ | Reference |

| KDM4B (Enzymatic) | Histone Demethylase Assay | 10 nM | [1][4] |

| PC3 (Prostate Cancer) | Cell Viability (MTT Assay) | 40 nM | [1][4][5] |

| LNCaP (Prostate Cancer) | Cell Viability (MTT Assay) | < 1 µM | [1][4][5] |

| VCaP (Prostate Cancer) | Cell Viability (MTT Assay) | < 1 µM | [1][4] |

| DU145 (Prostate Cancer) | Cell Viability Assay | < 1 µM | [3] |

| C4-2 (Prostate Cancer) | Cell Viability Assay | < 1 µM | [3] |

| MDA-MB-231 (Breast Cancer) | Cell Viability Assay | Micromolar range | [1] |

| MCF-7 (Breast Cancer) | Cell Viability Assay | Micromolar range | [1] |

Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of KDM4B, which in turn modulates key signaling pathways involved in cancer progression, notably the Androgen Receptor (AR) and p53 signaling pathways.

Androgen Receptor (AR) Signaling Pathway

KDM4B is a known co-activator of the Androgen Receptor.[6] It promotes AR-mediated transcription by demethylating repressive histone marks (H3K9me3) at AR target gene promoters. Furthermore, under conditions of androgen deprivation, KDM4B can be phosphorylated by Protein Kinase A (PKA), leading to its interaction with the splicing factor SF3B3.[7][8] This complex promotes the alternative splicing of AR to produce constitutively active variants like AR-V7, contributing to castration-resistant prostate cancer (CRPC).[2][9] Inhibition of KDM4B by this compound disrupts these processes, leading to decreased AR stability and transcriptional activity, and reduced levels of AR-V7.[6][8]

p53 Signaling Pathway

The tumor suppressor p53 can induce the expression of KDM4B in response to DNA damage.[10][11] KDM4B, in a negative feedback loop, can then attenuate the transcription of p53 target genes such as p21.[2] Inhibition of KDM4B with this compound has been shown to upregulate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13] Interestingly, despite the reduction in p53 levels, KDM4B inhibition leads to an increase in apoptosis and senescence. This is achieved through the activation of pathways downstream of p53, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC3)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations typically range from 0.1 to 20 µM.[1]

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO-treated).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Gently shake the plates for 15 minutes to ensure complete solubilization.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Prostate Cancer Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a PC3 mouse xenograft model.

Materials:

-

PC3 human prostate cancer cells

-

4-6 week old male severe combined immunodeficient (SCID) or athymic nude mice[1][18]

-

Matrigel (optional, to aid tumor establishment)[18]

-

This compound

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

-

Alzet osmotic minipumps (for continuous delivery)[1]

Procedure:

-

Harvest PC3 cells during their exponential growth phase and resuspend them in a suitable medium (e.g., HBSS), optionally mixed with Matrigel.[18][19]

-

Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.[1]

-

Monitor the mice regularly for tumor formation.

-

Once tumors become palpable and reach a certain volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[1][18]

-

For continuous delivery, subcutaneously implant an Alzet osmotic minipump containing this compound (e.g., at a dose of 20 mg/kg) for a specified duration (e.g., 5 days).[1][3] The control group will receive a vehicle-filled pump.

-

Measure tumor volume every other day using calipers and calculate the volume using the ellipsoid formula: (Length x Width²) / 2.[1]

-

Monitor animal body weight and general health throughout the study as indicators of toxicity.

-

At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[18]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of KDM4B in cancer biology and for the preclinical development of novel epigenetic therapies. Its potent and selective inhibition of KDM4B, coupled with its demonstrated anti-tumor activity in both in vitro and in vivo models, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its properties, biological activities, and experimental applications to aid researchers in their exploration of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. KDM4B/JMJD2B is a p53 target gene that modulates the amplitude of p53 response after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KDM4B/JMJD2B is a p53 target gene that modulates the amplitude of p53 response after DNA damage [escholarship.org]

- 12. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53‐Mediated Tumor Suppressor Pathway | Semantic Scholar [semanticscholar.org]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Erasers of the Epigenome: A Technical Guide to Histone Demethylases in Gene Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histone methylation, a key post-translational modification, plays a critical role in orchestrating gene expression, chromatin structure, and cellular identity. Once considered a static, permanent epigenetic mark, the discovery of histone demethylases revealed a highly dynamic and reversible process. These enzymes act as "erasers," removing methyl groups from histone lysine and arginine residues, thereby providing a critical layer of regulatory control. This technical guide provides an in-depth examination of the two major families of histone demethylases—the Lysine-Specific Demethylases (LSD) and the Jumonji C (JmjC) domain-containing demethylases. We will explore their distinct catalytic mechanisms, substrate specificities, and profound roles in gene activation and repression. Furthermore, this document details their involvement in critical signaling pathways, their dysregulation in diseases such as cancer, and provides comprehensive protocols for their experimental analysis. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Classification and Catalytic Mechanisms

Histone demethylases are broadly classified into two main families based on their catalytic domains and reaction mechanisms.[1][2]

-

2.1 Lysine-Specific Demethylase (LSD/KDM1) Family: The first histone demethylase to be discovered was LSD1 (also known as KDM1A).[1][3] This family utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor to catalyze demethylation through an amine oxidation reaction.[4] The mechanism involves the oxidation of the methylated lysine, forming an imine intermediate which is then hydrolyzed, releasing formaldehyde.[2][5] A key limitation of this mechanism is its inability to remove trimethyl groups, as it requires at least one proton on the target nitrogen atom.[2][3] Therefore, LSD family members are restricted to demethylating mono- and di-methylated lysines.[3][4]

-

2.2 Jumonji C (JmjC) Domain-Containing Histone Demethylase (JMJD) Family: This is a much larger and more diverse family of demethylases.[6][7] They function as Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases.[6][8][9] The catalytic reaction involves the hydroxylation of the methyl group, which leads to the formation of an unstable carbinolamine intermediate that spontaneously decomposes, releasing the demethylated lysine and formaldehyde.[8][10] This mechanism allows JmjC domain-containing enzymes to remove mono-, di-, and trimethyl groups, giving them a broader substrate scope than the LSD family.[8][11]

Caption: Catalytic mechanisms of LSD and JmjC histone demethylase families.

Role in Transcriptional Regulation

Histone demethylases are master regulators of the transcriptional landscape.[6] By removing specific methyl marks, they can either activate or repress gene expression, depending on the function of the mark being erased.[12][13]

-

Transcriptional Activation: Many demethylases function as transcriptional co-activators. They achieve this by removing repressive histone marks, primarily H3K9me2/3 and H3K27me2/3, from gene promoters and enhancers. For instance, members of the KDM4 (JMJD2) and KDM6 (UTX/JMJD3) families are well-known for demethylating H3K9me3 and H3K27me3, respectively.[9] The removal of these silencing marks creates a more open chromatin environment (euchromatin), facilitating the binding of transcription factors and RNA polymerase, thereby initiating gene expression.[14]

-

Transcriptional Repression: Conversely, some demethylases act as transcriptional co-repressors. This is typically achieved by removing activating histone marks such as H3K4me2/3 and H3K36me2/3. LSD1/KDM1A, for example, represses gene expression by demethylating H3K4me1/2 at the promoters of target genes.[15] Similarly, the KDM5 (JARID1) family targets H3K4me2/3 for removal.[16] Erasing these activating marks contributes to a condensed chromatin state (heterochromatin) and silences gene expression.

Caption: Logic of gene regulation by histone demethylases.

Data Presentation: Demethylase Families and Substrates

The diverse families of histone demethylases exhibit distinct substrate specificities, which dictates their biological function. The following table summarizes the major human histone lysine demethylase (KDM) subfamilies.

| Family | Members | Primary Histone Target(s) | Methylation States Removed | Typical Role in Transcription |

| KDM1 (LSD) | KDM1A (LSD1), KDM1B (LSD2) | H3K4, H3K9 | me1, me2 | Repression (H3K4), Activation (H3K9) |

| KDM2 | KDM2A, KDM2B | H3K36, H3K4 (KDM2B) | me1, me2, me3 (H3K4) | Repression |

| KDM3 | KDM3A, KDM3B | H3K9 | me1, me2 | Activation |

| KDM4 | KDM4A, KDM4B, KDM4C, KDM4D | H3K9, H3K36 | me2, me3 | Activation |

| KDM5 | KDM5A, KDM5B, KDM5C, KDM5D | H3K4 | me2, me3 | Repression |

| KDM6 | KDM6A (UTX), KDM6B (JMJD3) | H3K27 | me2, me3 | Activation |

| KDM7 | KDM7A, KDM7B, KDM7C | H3K9, H3K27, H4K20 | me1, me2 | Activation |

| KDM8 | KDM8 | H3K36 | me2 | Repression |

Table compiled from information in multiple sources.[1][9][17][18]

Quantitative Inhibitor Data

The development of small molecule inhibitors is a major focus of research. The following table presents IC₅₀ values for selected inhibitors against their target demethylases.

| Inhibitor | Target Demethylase | IC₅₀ Value (μM) | Assay Type |

| Methylstat (analog) | JHDM1A | 0.42 | Fluorescence Polarization |

| Methylstat (analog) | JMJD2A | 3.3 | Fluorescence Polarization |

| Methylstat (analog) | JMJD3 | 3.1 | Fluorescence Polarization |

| Compound 3 | JMJD2A | 23.5 | Fluorescence Polarization |

| Compound 3 | JMJD3 | 9.5 | Fluorescence Polarization |

Data sourced from a study on quantitative analysis of JHDM probes.[11]

Involvement in Signaling Pathways and Disease

Due to their central role in controlling gene expression, the dysregulation of histone demethylases is implicated in numerous human diseases, most notably cancer.[19][20][21] Their aberrant activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.[15]

For example, LSD1 is overexpressed in various cancers, including prostate, breast, and lung cancer, where it contributes to tumor progression by silencing tumor suppressor genes.[3][15][18] In hormone-dependent cancers like prostate cancer, both LSD1 and the JmjC enzyme KDM4C (JMJD2C) act as coactivators for the androgen receptor (AR).[20] Upon androgen stimulation, the AR recruits these demethylases to target gene promoters. KDM4C first removes the repressive H3K9me3 mark, followed by LSD1 removing the remaining H3K9me2/me1 marks, leading to robust activation of AR target genes that drive cell proliferation.[20][22]

Caption: Role of KDM4C and LSD1 in Androgen Receptor signaling.

Experimental Protocols

Analyzing the function and targets of histone demethylases requires a combination of biochemical and genomic techniques.[23]

Protocol: In Vitro Histone Demethylase Activity Assay

This protocol describes a general method to measure the enzymatic activity of a purified histone demethylase on a histone peptide substrate, with detection by Western Blot.[23][24][25]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT):

-

Purified recombinant histone demethylase (e.g., 100-500 ng).

-

Methylated histone peptide substrate (e.g., 1-5 µg of H3K9me3 peptide).

-

For JmjC enzymes: Add 1 mM α-ketoglutarate, 100 µM Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), and 2 mM Ascorbic Acid (to keep Fe(II) in its reduced state).

-

For LSD enzymes: Add 10 µM FAD.

-

Bring the final volume to 25-50 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction at 37°C for 1-4 hours.

-

Stopping the Reaction: Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Western Blot:

-

Separate the reaction products on a 15-18% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the demethylated product (e.g., anti-H3K9me2) and a loading control (e.g., anti-H3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensity of the demethylated product relative to the total histone control to determine enzyme activity.

Caption: Workflow for an in vitro histone demethylase assay.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific histone demethylase.

Methodology:

-

Cross-linking: Treat cultured cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific to the histone demethylase of interest (e.g., anti-LSD1).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA (and an input control sample). This involves end-repair, A-tailing, and adapter ligation.

-

Perform PCR amplification of the library.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for the histone demethylase.

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol: Mass Spectrometry for Histone Modification Analysis

Mass spectrometry (MS) provides a powerful, unbiased method to quantify changes in global or specific histone methylation states.[26][27][28] The "bottom-up" approach is most common.[27]

Methodology:

-

Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid extraction protocol (e.g., with sulfuric acid) followed by trichloroacetic acid (TCA) precipitation.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and sequence coverage, derivatize the ε-amino groups of unmodified and monomethylated lysines. A common method is chemical propionylation using propionic anhydride. This neutralizes the positive charge and adds a fixed mass, preventing the generation of ragged ends during tryptic digestion.

-

Tryptic Digestion: Digest the derivatized histones into smaller peptides using sequencing-grade trypsin overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues, but derivatization of lysines restricts cleavage to only arginine residues.

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

The mass spectrometer will perform a full MS scan to measure the mass-to-charge (m/z) ratio of the intact peptides.

-

It will then select the most abundant peptides for fragmentation (MS/MS), typically using methods like CID or HCD, to generate fragment ions that reveal the peptide's amino acid sequence and the precise location of modifications.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a database of histone sequences to identify the peptides.

-

Quantify the relative abundance of different methylation states (e.g., H3K9me1, H3K9me2, H3K9me3) by calculating the area under the curve for their respective peptide peaks in the MS1 scan.

-

Caption: Workflow for bottom-up mass spectrometry of histone modifications.

References

- 1. Frontiers | Discovery and structural studies of histone demethylases [frontiersin.org]

- 2. Demethylase - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery of Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic gene regulation by histone demethylases: emerging role in oncogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolutionary history of histone demethylase families: distinct evolutionary patterns suggest functional divergence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into histone lysine demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Histone demethylases in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of histone demethylases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alliedacademies.org [alliedacademies.org]

- 22. Mechanisms involved in the regulation of histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Selectivity Profile of NCGC00244536

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536 is a potent and selective inhibitor of histone lysine demethylase KDM4B, a member of the JmjC domain-containing family of histone demethylases. Dysregulation of KDM4B has been implicated in the progression of various cancers, including prostate cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases. The KDM4 subfamily of histone demethylases, which includes KDM4A-D, specifically removes methyl groups from di- and tri-methylated histone H3 lysine 9 (H3K9me2/3) and H3K36. Elevated levels of KDM4B have been correlated with the progression of several cancers, where it acts as a co-activator of key oncogenic transcription factors.

This compound has emerged as a valuable chemical probe for studying the biological functions of KDM4B and as a potential lead compound for the development of novel anti-cancer therapeutics. This guide aims to provide a detailed characterization of its target engagement and selectivity.

Target Selectivity Profile

The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled for its inhibitory activity against its primary target, KDM4B, as well as other related histone demethylases.

Biochemical Activity against KDM Family Members

This compound demonstrates potent inhibition of KDM4B with a reported IC50 value of approximately 10 nM.[1][2][3] Its activity against other KDM4 subfamily members has also been assessed, revealing a degree of selectivity. While it also inhibits KDM4A, KDM4C, and KDM4D, this inhibition is reported to occur at higher concentrations (10 μM).[4] The compound shows selectivity over KDM5A/JARID1 and the lysine-specific demethylase 1 (LSD1).[4]

| Target | IC50 | Assay Description | Reference |

| KDM4B | ~10 nM | Inhibition of human N-terminal GST-tagged KDM4B (residues 1-500) expressed in baculovirus-infected Sf9 cells, using H3K4me3 as a substrate. | [2] |

| KDM4A/JMJD2A | Inhibits at 10 µM | Not specified | [4] |

| KDM4C/JMJD2C | Inhibits at 10 µM | Not specified | [4] |

| KDM4D/JMJD2D | Inhibits at 10 µM | Not specified | [4] |

| KDM5A/JARID1 | No or weak activity | Not specified | [5] |

| LSD1 | No or weak activity | Not specified | [4] |

Table 1: Biochemical activity of this compound against KDM family members.

Broader Off-Target Profile

A comprehensive broad-panel screening of this compound against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes has not been identified in the public domain at the time of this report. Such data would be invaluable for a complete understanding of its off-target profile and potential for polypharmacology.

Cellular Activity

This compound exhibits potent anti-proliferative activity in a range of cancer cell lines, particularly those of prostate origin.

Anti-proliferative Activity in Cancer Cell Lines

The compound has demonstrated significant growth inhibition in both androgen receptor (AR)-positive and AR-negative prostate cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| PC3 | Prostate Cancer (AR-negative) | 40 nM | [1] |

| LNCaP | Prostate Cancer (AR-positive) | < 1 µM | [1] |

| VCaP | Prostate Cancer (AR-positive) | < 1 µM | [1] |

| DU145 | Prostate Cancer | < 1 µM | [4] |

| C4-2 | Prostate Cancer | < 1 µM | [4] |

| MDA-MB-231 | Breast Cancer | Micromolar range | [1] |

| MCF-7 | Breast Cancer | Micromolar range | [1] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Notably, this compound displays over 100-fold selectivity against the immortalized prostate epithelial cell lines PrEC1 and PrEC4, indicating a therapeutic window between cancerous and non-cancerous cells.[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model.

PC3 Xenograft Model

In a study utilizing a PC3 human prostate cancer xenograft model in severe combined immunodeficient (SCID) mice, administration of this compound at a dose of 20 mg/kg via a subcutaneously implanted Alzet osmotic minipump resulted in a significant reduction in tumor volume.[4] The continuous delivery over 5 days was well-tolerated, with no major signs of toxicity observed in the animals.[1] Histological analysis of the treated tumors revealed significant levels of apoptosis, necrosis, and fibrosis.[1]

| Animal Model | Cell Line | Dose & Administration | Outcome | Reference |

| SCID Mice | PC3 | 20 mg/kg, subcutaneous via Alzet osmotic minipump for 5 days | Significant reduction in tumor volume | [1][4] |

Table 3: In vivo efficacy of this compound in a PC3 xenograft model.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the demethylase activity of KDM4B.

References

NCGC00244536: A Technical Guide to its Core Function and Impact on H3K9me3 Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of the small molecule inhibitor NCGC00244536, with a specific focus on its mechanism of action and its consequential effect on the trimethylation of histone H3 at lysine 9 (H3K9me3). This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visual representation of the signaling pathway involved.

Core Mechanism of Action: Inhibition of KDM4B

This compound is a potent and selective inhibitor of the histone demethylase KDM4B (also known as JMJD2B), with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM. KDM4B is a member of the JmjC domain-containing family of histone demethylases, which are responsible for removing methyl groups from histone lysine residues. Specifically, KDM4B targets the di- and tri-methylation of H3K9 (H3K9me2 and H3K9me3), which are histone marks generally associated with transcriptional repression and the formation of heterochromatin.

By inhibiting the demethylase activity of KDM4B, this compound effectively prevents the removal of the trimethyl mark from H3K9. This leads to an accumulation of H3K9me3 in cells, thereby enhancing the stability of this repressive epigenetic mark. This mechanism has been observed to increase global levels of H3K9me3 in various cell types, including melanoma cells.

While the primary effect of this compound is an increase in global H3K9me3 levels, some studies in prostate cancer have reported a reduction in H3K9 trimethylation at specific gene promoters. This suggests that the effect of KDM4B inhibition on H3K9me3 can be context-dependent and may vary at specific genomic loci.

Quantitative Data on H3K9me3 Levels

Precise quantitative data on the fold-increase of H3K9me3 levels directly induced by this compound is still emerging in the literature. However, studies on the overexpression of its target, KDM4B, provide a strong indication of the potential magnitude of this effect. Inducible expression of KDM4B has been shown to cause a dramatic decrease in H3K9me3 levels, in some cases by as much as 100-fold.[1] This suggests that the inhibition of KDM4B by this compound can be expected to lead to a significant and substantial increase in global H3K9me3 levels.

| Experimental System | Condition | Observed Effect on H3K9me3 | Reference |

| Mouse Embryonic Fibroblasts | Inducible overexpression of KDM4B | ~100-fold decrease | [1] |

| Melanoma Cells | Inhibition of KDM4B by this compound | Increased global levels |

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on H3K9me3 levels using Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). These are synthesized from established methodologies for histone modification analysis and should be optimized for specific cell lines and experimental conditions.

Western Blotting for Global H3K9me3 Levels

This protocol outlines the steps for determining the global changes in H3K9me3 levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for H3K9me3 and normalize them to the corresponding total Histone H3 bands to determine the relative change in H3K9me3 levels.

Chromatin Immunoprecipitation (ChIP-seq) for Locus-Specific H3K9me3 Analysis

This protocol describes how to perform ChIP-seq to identify the genomic regions where H3K9me3 levels are altered by this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K9me3 antibody for ChIP

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K9me3 antibody.

-

Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me3. Compare the H3K9me3 enrichment between this compound-treated and control samples to identify differential regions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described above.

Caption: Mechanism of this compound action on H3K9me3 levels.

Caption: Western Blot workflow for H3K9me3 analysis.

Caption: ChIP-seq workflow for H3K9me3 analysis.

References

NCGC00244536: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536, also known as KDM4B Inhibitor B3, is a potent and selective small molecule inhibitor of the histone demethylase KDM4B (also known as JMJD2B).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on various cancer cell lines, and its potential as a therapeutic agent. The information is compiled from various studies and presented with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of KDM4B, a member of the KDM4/JMJD2 family of histone demethylases.[4] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[4] The trimethylation of H3K9 is a key epigenetic mark associated with condensed, transcriptionally silent heterochromatin.[4] By inhibiting KDM4B, this compound prevents the demethylation of H3K9me3, leading to an increase in this repressive mark and subsequent silencing of target gene expression.[4][5]

The inhibitor directly binds to the catalytic site of the KDM4 protein.[6][7] This action blocks the binding of KDM4B to the promoters of specific genes, such as the polo-like kinase 1 (PLK1) promoter.[4]

Quantitative Biological Data

The inhibitory and antiproliferative activities of this compound have been quantified in various assays. The following tables summarize the key data points.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | Substrate | IC50 | Reference |

| KDM4B | Human N-terminal GST-tagged KDM4B (residues 1-500) expressed in baculovirus-infected Sf9 cells | H3K4me3 | 10 nM | [1][8] |

| KDM4 Family | (General) | - | ~10 nM | [2][3] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| PC3 | Prostate Cancer (AR-negative) | MTT Assay | 40 nM | [1] |

| LNCaP | Prostate Cancer (AR-positive) | MTT Assay | < 1 µM | [1][3] |

| VCaP | Prostate Cancer (AR-positive) | MTT Assay | < 1 µM | [1][3][9] |

| DU145 | Prostate Cancer | - | < 1 µM | [3] |

| C4-2 | Prostate Cancer | - | < 1 µM | [3] |

| MDA-MB-231 | Breast Cancer | - | µM range | [1] |

| MCF-7 | Breast Cancer | - | µM range | [1] |

Signaling Pathways and Cellular Effects

This compound impacts several critical signaling pathways involved in cancer progression.

Regulation of Androgen Receptor (AR) and BMYB Signaling in Prostate Cancer

In prostate cancer, KDM4B plays a crucial role in regulating the expression of genes dependent on the androgen receptor (AR) and the transcription factor B-Myb (BMYB).[4] this compound has been shown to suppress the expression of these AR and BMYB-regulated genes, thereby inhibiting prostate tumor growth.[4]

Figure 1. this compound inhibits KDM4B, suppressing AR and BMYB pathways in prostate cancer.

p53-Mediated Tumor Suppressor Pathway Override in Melanoma

In melanoma cells, inhibition of KDM4B by this compound leads to an interesting interplay with the p53 tumor suppressor pathway.[5] While it reduces p53 levels by upregulating its negative regulator MDM2, it simultaneously enhances apoptosis and senescence through p53-downstream pathways.[5] This includes the downregulation of pro-survival proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic and senescence-inducing proteins (cleaved caspase-3, caspase-7, Bax, Cdkn1a).[5]

Figure 2. this compound overrides the p53 tumor suppressor pathway in melanoma.

Cell Cycle Regulation

KDM4B is involved in the regulation of cell cycle progression.[4] Inhibition of KDM4B by this compound has been shown to downregulate the expression of key cell cycle genes, including Cdk1, Cdk4, Ccnb1 (Cyclin B1), and Ccnd1 (Cyclin D1).[5] This leads to cell cycle arrest, contributing to the antiproliferative effects of the compound.[5][10]

Figure 3. this compound induces cell cycle arrest by inhibiting KDM4B-mediated gene expression.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the antiproliferative activity of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., LNCaP) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.2, 1, 2.5, 5, 20 µM) in DMSO.[1] A vehicle control (DMSO only) should be included.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Animal Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Inject a suspension of cancer cells (e.g., PC3) subcutaneously into the flank of immunocompromised mice (e.g., 4-6 week old SCID mice).[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Animal Grouping and Treatment: Randomly assign the animals to treatment and control groups. For the treatment group, subcutaneously implant an Alzet osmotic minipump containing this compound at a specific dose (e.g., 20 mg/kg) for continuous drug delivery over a set period (e.g., 5 days).[1][3] The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor volume every other day using calipers and calculate the volume using the ellipsoid formula.[1]

-

Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

-

Histological Analysis: At the end of the study, excise the tumors and perform histological analysis to assess for apoptosis, necrosis, and fibrosis.[1]

Conclusion

This compound is a valuable research tool for studying the role of KDM4B in various biological processes, particularly in the context of cancer. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, highlights its potential as a lead compound for the development of novel epigenetic therapies. Further research is warranted to explore its full therapeutic potential and to elucidate the broader spectrum of its cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 7. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCGC00244536 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and novel inhibitor of the histone lysine demethylase KDM4B, with an IC50 value of approximately 10 nM.[1][2][3][4] It has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including prostate and breast cancer.[2][5] This document provides detailed protocols for the use of this compound in cell culture experiments, along with relevant quantitative data and a diagram of its signaling pathway.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 | Notes |

| PC3 | Prostate Cancer | 40 nM | Androgen-receptor (AR) negative.[2] |

| LNCaP | Prostate Cancer | < 1 µM | AR-positive.[2][3] |

| VCaP | Prostate Cancer | < 1 µM | AR-positive.[2][3] |

| DU145 | Prostate Cancer | < 1 µM | [3] |

| C4-2 | Prostate Cancer | < 1 µM | [3] |

| MDA-MB-231 | Breast Cancer | Micromolar range | |

| MCF-7 | Breast Cancer | Micromolar range | [2] |

| Sf9 (in vitro assay) | N/A | 10 nM | Inhibition of human N-terminal GST-tagged KDM4B.[4] |

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and high-purity

-

Sterile microcentrifuge tubes or vials

Protocol:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mL of a 10 mM stock solution, dissolve 0.3825 mg of this compound (Molecular Weight: 382.45 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[2]

Cell Culture and Treatment

Materials:

-

Cancer cell lines of interest (e.g., LNCaP, PC3)

-

Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC3)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution

Protocol:

-

Culture the cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other assays) and allow them to adhere overnight.

-

The following day, prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. For example, for LNCaP cells, a concentration range of 0.1 µM to 20 µM can be used.[2]

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of KDM4B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me3).[3][6] This repressive mark is associated with condensed chromatin and transcriptional silencing. By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels.[7] This, in turn, can affect the expression of various genes, including those involved in cell cycle progression and apoptosis.

For instance, in melanoma cells, inhibition of KDM4B by this compound has been shown to downregulate the expression of cell cycle-related genes such as Cdk1, Cdk4, Ccnb1, and Ccnd1.[7] Furthermore, it can induce apoptosis and senescence by activating pathways downstream of p53, leading to reduced levels of pro-survival proteins (Bcl-2, Bcl-xL) and increased levels of pro-apoptotic proteins (cleaved caspase-3, caspase-7, Bax).[7] In prostate cancer, KDM4B inhibition has been shown to suppress the expression of androgen receptor (AR) and BMYB-regulated genes.[6]

Caption: Mechanism of this compound action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCGC00244536 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B, with an IC50 of approximately 10 nM.[1][2] KDM4B is an epigenetic modulator that plays a crucial role in tumorigenesis and cancer progression through the regulation of key oncogenic signaling pathways.[3] Inhibition of KDM4B by this compound has been shown to suppress the growth of various cancer cell lines, including prostate, breast, and melanoma, making it a promising candidate for preclinical in vivo studies.[1][3][4]

These application notes provide a summary of the currently available data on the use of this compound in mouse models, including dosage, administration, and relevant experimental protocols. It is important to note that publicly available in vivo data for this compound is limited, and researchers should conduct their own dose-finding and toxicity studies for their specific mouse models and experimental conditions.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and in vitro efficacy of this compound.

Table 1: In Vivo Dosage of this compound in a Mouse Xenograft Model

| Mouse Model | Cancer Cell Line | Administration Route | Dosage | Duration | Observed Effect | Citation |

| Severe Combined Immunodeficient (SCID) Mice | PC3 (Prostate Cancer) | Subcutaneous (Alzet osmotic minipump) | 20 mg/kg | 5 days (continuous delivery) | Significant inhibition of tumor growth | [1] |

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Citation |

| PC3 | Prostate Cancer | 40 nM | [1] |

| LNCaP | Prostate Cancer | Sub-micromolar | [1] |

| VCaP | Prostate Cancer | Sub-micromolar | [1] |

| MDA-MB231 | Breast Cancer | Micromolar | [1] |

| MCF-7 | Breast Cancer | Micromolar | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B.[3] KDM4B removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the silencing of genes that promote cancer cell proliferation and survival.[4]

Several key signaling pathways are modulated by KDM4B, and therefore affected by this compound:

-

N-MYC Signaling: In neuroblastoma, KDM4B is recruited by N-MYC to the promoter of its target genes, promoting their transcription. Inhibition of KDM4B can suppress the N-MYC signaling pathway.[3]

-

Wnt/β-catenin Signaling: KDM4B can physically bind to β-catenin and promote the transcription of target genes like vimentin, which is involved in epithelial-mesenchymal transition and metastasis in gastric cancer.[3]

-

p53 Pathway: Inhibition of KDM4B has been shown to upregulate MDM2, which in turn leads to the degradation of p53. Despite the reduction in p53, this can lead to apoptosis and senescence through the activation of downstream pathways.[4]

Below are diagrams illustrating the KDM4B signaling pathway and a general experimental workflow for in vivo studies.

Caption: KDM4B Signaling Pathway and the Effect of this compound.

Experimental Protocols

1. Formulation of this compound for In Vivo Administration

The following protocols are for preparing a suspended solution of this compound suitable for oral or intraperitoneal administration.[1] It is critical to note that no specific dosages for these routes have been published, and dose-escalation studies are required.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, sonication may be used to aid dissolution. The final solution will be a suspension.

-

This formulation yields a concentration of 2.75 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

The working solution should be prepared fresh on the day of use.

2. Protocol for a Prostate Cancer Xenograft Mouse Model

This protocol is based on the study by Duan et al. (2015) using a subcutaneous xenograft model.[1]

Materials:

-

PC3 human prostate cancer cells

-

Severe Combined Immunodeficient (SCID) mice (4-6 weeks old)

-

Matrigel (optional)

-

Alzet osmotic minipumps

-

This compound

Experimental Workflow:

Caption: Experimental Workflow for a PC3 Xenograft Mouse Model.

Procedure:

-

Culture PC3 cells under standard conditions.

-

Harvest the cells and resuspend them in a suitable buffer, such as sterile PBS, with or without Matrigel.

-

Inject the cell suspension subcutaneously into the flanks of 4-6 week old SCID mice.

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Prepare Alzet osmotic minipumps containing either the vehicle control or this compound at a concentration calculated to deliver 20 mg/kg/day.

-

Surgically implant the osmotic pumps subcutaneously.

-

Monitor the mice for the duration of the treatment (e.g., 5 days).

-

Measure tumor volume at regular intervals using calipers.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).

Important Considerations

-

Pharmacokinetics and Toxicology: There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or detailed toxicology of this compound in mice. It is imperative that researchers conduct their own studies to determine the optimal dosing regimen, frequency, and to assess any potential toxicity.

-